![molecular formula C22H26N2O7S2 B2454823 ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 496777-47-0](/img/structure/B2454823.png)
ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Recently, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis of Substituted Thienopyrimidinones
This compound has been used in the synthesis of substituted thienopyrimidinones . The process involves cyclization of previously synthesized ethyl 2-benzamido-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylates to 2-aryl-3-aminothieno[2,3-d]pyrimidin-4(1H)-ones by the action of hydrazine hydrate .
Antihypoxic Activity
The synthesized compounds from the above process were tested for antihypoxic activity . This suggests potential applications in the treatment of conditions related to low oxygen levels in the body.
Synthesis of Thienopyrimidine Derivatives
Thiophene derivatives, including the compound , are used in the synthesis of thienopyrimidine derivatives . These derivatives have shown antimicrobial, antitumor, and anti-inflammatory properties .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications in the protection of metals and other materials from corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the electronics industry, particularly in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests potential applications in the development of new drugs and treatments for various diseases.
Synthesis of Aminothiophene Derivatives
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to make aminothiophene derivatives . This compound could potentially be used in this process.
Synthesis of Benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one
An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . This suggests potential applications in the synthesis of new heterocyclic compounds.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties , suggesting that the compound may target cancer cells or proteins involved in cell proliferation.
Mode of Action
It has been suggested that similar compounds induce apoptosis in cancer cells . This means that the compound may interact with its targets to trigger programmed cell death, thereby inhibiting the growth of cancer cells.
Biochemical Pathways
Given its potential anticancer properties, it may be involved in pathways related to cell proliferation, apoptosis, and dna repair .
Result of Action
The compound has been suggested to have antiproliferative potential, with some compounds showing a significant reduction in cell viability . This suggests that the compound may inhibit the growth of cancer cells, leading to a decrease in tumor mass.
properties
IUPAC Name |
ethyl 2-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S2/c1-3-31-22(26)19-15-5-4-6-18(15)32-21(19)23-20(25)16-13-14(7-8-17(16)29-2)33(27,28)24-9-11-30-12-10-24/h7-8,13H,3-6,9-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBGQOOEKFJMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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